1-Methyl-5-oxopyrrolidine-3-carbonitrile

Description

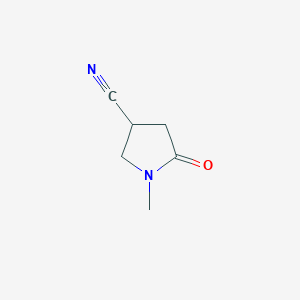

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-oxopyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-8-4-5(3-7)2-6(8)9/h5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKKPDLNTVOVON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596691 | |

| Record name | 1-Methyl-5-oxopyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172261-37-9 | |

| Record name | 1-Methyl-5-oxopyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methyl-5-oxopyrrolidine-3-carbonitrile chemical properties

An In-Depth Technical Guide to 1-Methyl-5-oxopyrrolidine-3-carbonitrile: Properties, Synthesis, and Applications

Abstract

The 5-oxopyrrolidine (also known as the pyroglutamate or γ-lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, five-membered ring system provides a valuable template for orienting functional groups in three-dimensional space, facilitating interactions with biological targets. This technical guide focuses on a specific, functionalized derivative, this compound. We will provide an in-depth analysis of its chemical properties, propose robust synthetic strategies, explore its reactivity and potential for chemical derivatization, and discuss its prospective applications in research and drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical intermediate.

The 5-Oxopyrrolidine Scaffold: A Cornerstone in Chemical Science

Significance in Medicinal Chemistry

The pyrrolidinone ring is a common motif in both natural products and synthetic pharmaceuticals. The parent compound, 2-pyrrolidinone, and its N-methylated analog, N-Methyl-2-pyrrolidone (NMP), are widely recognized as highly stable, polar aprotic solvents.[1][2][3][4] However, the true value of the scaffold lies in its functionalization. Derivatives of 5-oxopyrrolidine have demonstrated a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[5][6][7][8] This broad utility stems from the lactam's ability to act as a hydrogen bond acceptor and its conformational rigidity, which helps to minimize the entropic penalty of binding to a protein target.

Focus on this compound

This compound (CAS 172261-37-9) is a particularly valuable, albeit less-studied, derivative.[9] The introduction of a nitrile group at the C3 position provides a versatile chemical handle for a multitude of transformations. This nitrile moiety can be converted into amines, carboxylic acids, amides, or complex heterocyclic systems, making the parent molecule a powerful building block for combinatorial chemistry and targeted synthesis campaigns. The N-methyl group blocks the lactam nitrogen from participating in hydrogen bonding as a donor, which can be crucial for modulating solubility, membrane permeability, and metabolic stability in drug candidates.

Physicochemical and Spectroscopic Properties

Core Structure and Nomenclature

The core structure consists of a five-membered lactam ring (pyrrolidinone) with a methyl group on the nitrogen atom (position 1), a ketone (oxo group) at position 5, and a nitrile (carbonitrile) group at position 3.

Caption: Structure of this compound.

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds like 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.[10][11]

| Property | Predicted Value | Source/Analogy |

| Molecular Formula | C₆H₈N₂O | - |

| Molecular Weight | 124.14 g/mol | - |

| CAS Number | 172261-37-9 | [9] |

| XLogP3 | -0.6 to -0.2 | Predicted (Analogy to C₆H₉NO₃[10]) |

| Boiling Point | >250 °C (est.) | Predicted |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 3 (O, N of nitrile, N of lactam) | - |

Predicted Spectroscopic Profile

The structural identification of this compound relies on a combination of standard spectroscopic techniques. The following predictions are based on established principles of organic spectroscopy.[12]

-

¹H NMR Spectroscopy (in CDCl₃, 400 MHz):

-

δ ~3.8-4.0 ppm (1H, m): The proton at the C3 position, coupled to the adjacent C2 and C4 methylene protons.

-

δ ~3.4-3.6 ppm (2H, m): The C4 methylene protons.

-

δ ~2.8-3.0 ppm (2H, m): The C2 methylene protons.

-

δ ~2.9 ppm (3H, s): The singlet corresponding to the N-methyl protons.

-

Causality: The electron-withdrawing nature of the adjacent nitrile and carbonyl groups will shift the C3 proton downfield. The N-methyl group appears as a sharp singlet as it has no adjacent protons with which to couple.

-

-

¹³C NMR Spectroscopy (in CDCl₃, 100 MHz):

-

δ ~175 ppm: The carbonyl carbon (C5) of the lactam.

-

δ ~118 ppm: The nitrile carbon (C≡N).

-

δ ~50-55 ppm: The C4 methylene carbon.

-

δ ~45-50 ppm: The C2 methylene carbon.

-

δ ~30-35 ppm: The N-methyl carbon.

-

δ ~25-30 ppm: The C3 methine carbon.

-

Causality: The carbonyl carbon is highly deshielded and appears furthest downfield. The nitrile carbon is also characteristically downfield but less so than the carbonyl.

-

-

IR Spectroscopy (ATR):

-

ν ~2250 cm⁻¹ (medium, sharp): Characteristic C≡N stretching vibration.

-

ν ~1680 cm⁻¹ (strong, sharp): C=O stretching vibration of the five-membered lactam.

-

ν ~2900-3000 cm⁻¹ (medium): C-H stretching vibrations.

-

Causality: The position of the lactam carbonyl stretch is typical for a five-membered ring. The nitrile stretch is a highly diagnostic, sharp peak in a relatively clean region of the spectrum.[12]

-

-

Mass Spectrometry (EI-MS):

-

m/z 124 (M⁺): The molecular ion peak.

-

Predicted Fragments: Fragmentation would likely involve the loss of the nitrile group (-26), the N-methyl group (-15), or cleavage of the pyrrolidinone ring.

-

Synthesis Strategies

The synthesis of this compound is not widely documented, but a robust and logical pathway can be designed based on established synthetic methodologies for related γ-lactam systems.[13][14]

Retrosynthetic Analysis

A logical retrosynthetic approach involves a Michael addition, a powerful C-C bond-forming reaction. The target molecule can be disconnected back to a simple α,β-unsaturated ester and a source of the N-methylamine and nitrile functionalities.

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthetic Protocol: A Michael Addition/Cyclization Approach

This protocol provides a step-by-step methodology for a plausible synthesis. The choice of reagents and conditions is based on achieving high efficiency and selectivity.

Step 1: Synthesis of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (250 mL).

-

Reagent Addition: Add dimethyl itaconate (1 equiv.) to the methanol. Begin stirring.

-

Methylamine Addition: Slowly add a solution of methylamine (1.1 equiv., 40% in water or 2M in THF) dropwise to the flask at 0 °C.

-

Causality: The initial reaction is a Michael addition of methylamine to the itaconate. Adding the amine slowly at a reduced temperature controls the exothermicity of the reaction.

-

-

Reaction and Cyclization: Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Causality: Heating promotes the intramolecular cyclization (amidation) of the Michael adduct, where the secondary amine attacks one of the ester groups to form the stable five-membered lactam ring, eliminating methanol.

-

-

Workup: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography or distillation.

Step 2: Conversion of the Ester to this compound

This conversion typically proceeds through a primary amide intermediate.

-

Amidation: The purified methyl ester from Step 1 is treated with aqueous ammonia under pressure or by bubbling ammonia gas through a solution in methanol. This converts the ester to 1-methyl-5-oxopyrrolidine-3-carboxamide.

-

Dehydration: The resulting primary amide is then dehydrated to the nitrile.

-

Reagents: Common dehydrating agents include phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent.

-

Protocol (using POCl₃): To a solution of the amide (1 equiv.) in an inert solvent like dichloromethane or pyridine at 0 °C, add phosphorus oxychloride (1.2 equiv.) dropwise. Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Workup: Carefully quench the reaction by pouring it over ice water and neutralizing with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent, dry, and purify by chromatography to yield the final product, this compound.

-

Trustworthiness: This two-step ester-to-nitrile conversion is a standard, reliable transformation in organic synthesis. Each step can be monitored for completion, ensuring a self-validating workflow.

-

Chemical Reactivity and Derivatization

The true utility of this molecule is its potential as a scaffold. The nitrile group is a linchpin for introducing diverse functionalities.

Reactivity of the Nitrile Group

-

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to the corresponding carboxylic acid (1-methyl-5-oxopyrrolidine-3-carboxylic acid)[10] or, under milder conditions, the primary amide.

-

Reduction: The nitrile can be reduced to a primary amine (1-methyl-5-oxopyrrolidin-3-yl)methanamine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center and a key linker for further functionalization.

-

Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolytic workup.

Derivatization Workflow

The following workflow illustrates how the core scaffold can be elaborated into a library of compounds for screening in drug discovery programs.

Caption: Derivatization pathways from the core scaffold.

Applications in Research and Drug Development

Role as a Versatile Chemical Intermediate

As demonstrated, the primary application of this compound is as a versatile intermediate. Its straightforward synthesis and reactive handle allow for the efficient construction of more complex molecules. It serves as a rigid scaffold to which various pharmacophores can be attached.

Potential Biological Activity

While data on the target molecule is limited, the broader class of 5-oxopyrrolidine derivatives has shown significant potential. Studies have documented potent antibacterial activity in derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, with some compounds showing efficacy against drug-resistant strains of S. aureus and E. coli.[5][7] Other research has explored these scaffolds for developing novel anticancer agents.[8] The nitrile group itself or its derivatives (amines, tetrazoles) can participate in crucial binding interactions with protein targets, suggesting that libraries derived from this core could yield potent therapeutic candidates.

Safety, Handling, and Storage

Hazard Identification

No specific safety data sheet (SDS) is widely available for this compound. However, based on its functional groups and related compounds, the following hazards should be assumed:[15][16][17][18]

-

Harmful if swallowed, inhaled, or in contact with skin. Organic nitriles can be toxic.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation.[16]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, vapor, mist, or gas. Keep away from heat, sparks, and open flames.[15][18]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

-

Keep locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[15]

Conclusion and Future Outlook

This compound represents a high-potential building block for chemical synthesis and drug discovery. While not as extensively characterized as some commodity chemicals, its structure combines the metabolic stability and favorable scaffold properties of the N-methylated lactam with the synthetic versatility of the nitrile group. The proposed synthetic routes are robust and based on well-understood organic reactions. Future research should focus on the experimental validation of its physicochemical properties, optimization of its synthesis, and the exploration of its derivatives in biological screening campaigns. For medicinal chemists, this molecule offers a reliable starting point for the development of novel therapeutics targeting a range of diseases.

References

- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 2. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 3. pt.tnjchem.com [pt.tnjchem.com]

- 4. N-Methyl-2-pyrrolidone | 872-50-4 [chemicalbook.com]

- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 5-oxopyrrolidine-3-carboxylate | 35309-35-4 | FM126834 [biosynth.com]

- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. americanelements.com [americanelements.com]

- 10. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. angenechemical.com [angenechemical.com]

The Strategic Synthesis and Application of 1-Methyl-5-oxopyrrolidine-3-carbonitrile in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist, Gemini Advanced Materials

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a myriad of biologically active compounds and FDA-approved drugs.[1] Its unique three-dimensional structure and favorable physicochemical properties make it a privileged scaffold in the design of novel therapeutics. This technical guide focuses on a specific, high-value derivative, 1-Methyl-5-oxopyrrolidine-3-carbonitrile (CAS Number: 172261-37-9 ), a key intermediate and pharmacophore with significant potential in drug discovery. We will delve into its synthesis, characterization, and the broader context of its application in the development of innovative therapeutics, providing a comprehensive resource for researchers in the field.

Introduction: The Significance of the 5-Oxopyrrolidine Core

The 5-oxopyrrolidine (or pyroglutamic acid) moiety is a recurring motif in a diverse range of natural products and synthetic pharmaceuticals. This lactam structure imparts a unique conformational rigidity and polarity, which can be strategically exploited to enhance binding affinity and selectivity for various biological targets. Derivatives of 5-oxopyrrolidine have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The introduction of a nitrile group at the 3-position, as in our target compound, offers a versatile chemical handle for further molecular elaboration and can also contribute to potent biological interactions.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 172261-37-9 | [4] |

| Molecular Formula | C₆H₈N₂O | Inferred from related structures |

| Molecular Weight | 124.14 g/mol | Inferred from related structures |

| Appearance | Expected to be a colorless to pale yellow oil or solid | General knowledge of similar compounds |

| Solubility | Expected to be soluble in water and most organic solvents | General knowledge of similar compounds |

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly available, the expected spectral data can be inferred from closely related analogs, such as 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.[5]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group (singlet), and the diastereotopic protons of the pyrrolidine ring (multiplets). The proton at the C3 position, adjacent to the nitrile group, would likely appear as a distinct multiplet.

-

¹³C NMR: The carbon NMR spectrum would be characterized by signals for the carbonyl carbon of the lactam, the nitrile carbon, the N-methyl carbon, and the carbons of the pyrrolidine ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong absorption for the C=O stretch of the lactam, and a sharp, medium-intensity band for the C≡N stretch of the nitrile group.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak, which would confirm the molecular weight of the compound. Fragmentation patterns could provide further structural information.

Synthesis of this compound: A Strategic Approach

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

-

To a solution of itaconic acid in water, add an equimolar amount of aqueous methylamine solution dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.

Step 2: Conversion to this compound

-

Suspend the 1-Methyl-5-oxopyrrolidine-3-carboxylic acid in a suitable solvent (e.g., dichloromethane).

-

Convert the carboxylic acid to the corresponding amide. This can be achieved through various standard methods, such as activation with a coupling agent (e.g., EDC/HOBt) followed by treatment with ammonia, or by converting to the acid chloride followed by reaction with ammonia.

-

Dehydrate the resulting amide to the nitrile using a dehydrating agent such as trifluoroacetic anhydride, phosphorus oxychloride, or Burgess reagent.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Drug Development: A Scaffold of Opportunity

The pyrrolidine nucleus is a key component in a wide array of marketed drugs, highlighting its importance in pharmaceutical research. The 5-oxopyrrolidine scaffold, in particular, has been extensively explored for its diverse biological activities. The introduction of a nitrile group at the 3-position of 1-methyl-5-oxopyrrolidine can serve multiple purposes in drug design.

The Nitrile Group as a Bioisostere and Pharmacophore

The nitrile group can act as a bioisostere for a carboxylic acid or a ketone, potentially improving metabolic stability and cell permeability. It can also participate in hydrogen bonding and dipole-dipole interactions with biological targets, making it a valuable pharmacophoric element.

Potential Therapeutic Areas

Derivatives of 5-oxopyrrolidine have shown promise in several therapeutic areas:

-

Oncology: The 5-oxopyrrolidine scaffold has been incorporated into compounds with demonstrated anticancer activity.[3]

-

Infectious Diseases: Numerous 5-oxopyrrolidine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[3][6]

-

Inflammation: The related compound, methyl 5-oxopyrrolidine-3-carboxylate, has been investigated as a nonsteroidal anti-inflammatory drug that may act by inhibiting COX-2.[7]

-

Central Nervous System (CNS) Disorders: The pyrrolidine ring is a common feature in CNS-active drugs, and derivatives of 5-oxopyrrolidine have been explored for their potential in treating neurological conditions.[1]

Caption: Potential biological targets and therapeutic applications of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information from related pyrrolidine derivatives suggests that it should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel drug candidates. Its straightforward, albeit inferred, synthetic pathway and the proven track record of the 5-oxopyrrolidine scaffold in medicinal chemistry make it an attractive starting point for the development of new therapeutics across a range of disease areas. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, empowering researchers to leverage this important molecule in their drug discovery endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 5-oxopyrrolidine-3-carboxylate | 35309-35-4 | FM126834 [biosynth.com]

1-Methyl-5-oxopyrrolidine-3-carbonitrile molecular structure

An In-depth Technical Guide on the Core Molecular Structure of 1-Methyl-5-oxopyrrolidine-3-carbonitrile

Abstract

This technical guide provides a comprehensive examination of this compound, a functionalized heterocyclic compound of significant interest to the scientific and drug development communities. The pyrrolidinone core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] This document delves into the specific molecular architecture of this compound, detailing its structural components, stereochemical considerations, and physicochemical properties. Furthermore, it outlines authoritative, self-validating protocols for its spectroscopic characterization, proposes a logical synthetic strategy based on established methodologies for related structures, and discusses the strategic importance of its functional groups in the context of drug design. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of novel pyrrolidinone-based molecular entities.

The Pyrrolidinone Scaffold: A Cornerstone of Modern Medicinal Chemistry

The five-membered nitrogen-containing heterocycle, pyrrolidine, and its oxidized derivative, pyrrolidinone (or γ-lactam), are fundamental building blocks in the design of bioactive molecules.[1][3] Their prevalence in successful therapeutic agents stems from a unique combination of properties. The non-planar, sp³-rich nature of the saturated ring allows for a three-dimensional exploration of a target's binding pocket, a feature increasingly sought after to enhance selectivity and potency.[1] This structural complexity, coupled with the ability to introduce diverse substituents at multiple positions, makes the pyrrolidinone scaffold exceptionally versatile.

Prominent examples of drugs built upon this core include Piracetam and its derivatives, known for their nootropic effects, and a variety of agents targeting cancer, microbial infections, and central nervous system disorders.[1][2][4] this compound emerges as a noteworthy derivative, incorporating a strategic combination of a metabolically stable N-methyl group and a synthetically versatile carbonitrile moiety, positioning it as a valuable intermediate for library synthesis and lead optimization campaigns.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular structure of this compound is defined by a central 2-pyrrolidinone ring. The key structural features are:

-

γ-Lactam Ring: A five-membered ring containing a nitrogen atom and a carbonyl group at position 5. This amide linkage within the ring confers specific chemical properties, including planarity of the amide bond and significant polarity.

-

N-Methyl Group: A methyl group attached to the nitrogen atom at position 1. This substitution blocks the N-H bond, preventing its participation in hydrogen bonding as a donor and often increasing metabolic stability and modulating lipophilicity.

-

C3-Carbonitrile Group: A cyano (-C≡N) group at position 3 of the ring. This functional group is a potent electron-withdrawing group, a good hydrogen bond acceptor, and a versatile synthetic handle that can be transformed into amines, amides, or carboxylic acids.

-

Stereochemistry: The carbon atom at position 3 is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers): (R)-1-Methyl-5-oxopyrrolidine-3-carbonitrile and (S)-1-Methyl-5-oxopyrrolidine-3-carbonitrile. The specific stereoisomer is critical for biological activity, as enantiomers often exhibit different interactions with chiral protein targets.[1]

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 1-Methyl-5-oxopyrrolidine-3-carbonitrile: A Predictive Technical Guide

Introduction

1-Methyl-5-oxopyrrolidine-3-carbonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a lactam ring, a nitrile group, and a chiral center, necessitates a comprehensive spectroscopic analysis for unambiguous identification and characterization. This guide provides a detailed predictive overview of the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this molecule.

Due to the limited availability of published experimental spectra for this compound (CAS 172261-37-9), this document leverages spectral data from closely related analogs, namely 1-Methyl-5-oxopyrrolidine-3-carboxylic acid and its methyl ester, to forecast the spectral features of the target compound. The rationale behind these predictions is explained in detail, offering researchers a robust framework for the identification and analysis of this and similar molecules.

Molecular Structure and Key Features

The structural formula of this compound is presented below. Key structural features that will influence its spectroscopic properties include the N-methyl group, the five-membered lactam ring, the carbonyl group, and the cyano group at the C3 position.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the electronic environment and connectivity of the hydrogen atoms in the molecule. The predicted chemical shifts are based on the analysis of related N-methylpyrrolidinone structures.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Rationale |

| N-CH₃ | ~2.8 | Singlet | 3H | - | The N-methyl group is a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen and carbonyl group. |

| H-3 | ~3.3 - 3.5 | Multiplet | 1H | - | This proton is at a chiral center and is coupled to the two diastereotopic protons at C-2 and C-4. The presence of the electron-withdrawing cyano group will shift it downfield. |

| H-2 | ~3.4 - 3.7 | Multiplet | 2H | - | These protons are adjacent to the nitrogen atom and are diastereotopic, leading to complex splitting patterns. They are coupled to the H-3 proton. |

| H-4 | ~2.5 - 2.8 | Multiplet | 2H | - | These protons are adjacent to the carbonyl group and are diastereotopic. They are coupled to the H-3 proton. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about the types of carbon atoms present (e.g., carbonyl, nitrile, aliphatic).

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C=O | ~175 | The carbonyl carbon of the lactam ring is expected in this region, consistent with data from related pyrrolidinones. |

| C≡N | ~118 | The carbon of the nitrile group typically appears in this range. |

| C-3 | ~30 - 35 | The presence of the electron-withdrawing nitrile group will influence the chemical shift of this methine carbon. |

| C-2 | ~45 - 50 | This carbon is adjacent to the nitrogen atom and will be shifted downfield. |

| C-4 | ~30 - 35 | This carbon is adjacent to the carbonyl group. |

| N-CH₃ | ~30 | The N-methyl carbon is expected in this aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.

-

Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For further structural elucidation, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups in the molecule.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C≡N Stretch | ~2240 - 2260 | Medium to Strong, Sharp | The nitrile group has a characteristic sharp absorption in this region.[1][2] |

| C=O Stretch (Amide) | ~1680 - 1700 | Strong | The carbonyl group of the five-membered lactam ring will show a strong absorption. |

| C-H Stretch (Aliphatic) | ~2850 - 3000 | Medium | These bands correspond to the C-H stretching vibrations of the methyl and methylene groups. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using a salt plate (e.g., NaCl or KBr) or by attenuated total reflectance (ATR). If the sample is a solid, a KBr pellet or a Nujol mull can be prepared.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Rationale |

| [M]⁺ | 124.0688 | The molecular ion peak corresponding to the exact mass of C₆H₈N₂O. |

| [M-HCN]⁺ | 97 | Loss of hydrogen cyanide is a common fragmentation pathway for nitriles. |

| [M-CH₃]⁺ | 109 | Loss of the N-methyl group. |

| [M-CO]⁺ | 96 | Loss of a carbonyl group. |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Caption: General workflow for Mass Spectrometry analysis.

Conclusion

This technical guide provides a comprehensive predictive analysis of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally similar compounds, offer a valuable resource for researchers working on the synthesis and characterization of this molecule. The outlined experimental protocols provide a standardized approach for obtaining high-quality spectral data. It is imperative that any experimentally obtained spectra are compared against these predictions to confirm the identity and purity of the compound.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-5-oxopyrrolidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 1-Methyl-5-oxopyrrolidine-3-carbonitrile, focusing on its solubility and stability. As a key intermediate in the synthesis of various pharmaceutical agents, a thorough understanding of these characteristics is paramount for process development, formulation design, and regulatory compliance. This document is structured to provide not only foundational knowledge but also practical, field-proven insights into the experimental determination of these critical parameters.

Introduction to this compound

This compound, a derivative of the pyroglutamic acid scaffold, is a versatile building block in medicinal chemistry. The pyrrolidinone core is a privileged structure found in numerous biologically active compounds. The presence of a nitrile group offers a reactive handle for a variety of chemical transformations, making it a valuable precursor for the synthesis of novel therapeutics. A clear understanding of its solubility is crucial for designing efficient reaction and purification protocols, while knowledge of its stability profile is essential for ensuring the integrity and shelf-life of both the intermediate and the final active pharmaceutical ingredient (API).

Solubility Profile: A Foundation for Application

The solubility of this compound dictates its handling, processing, and bioavailability. The interplay of its polar lactam group and the moderately polar nitrile functionality, combined with the non-polar N-methyl group, results in a nuanced solubility profile.

General Solubility Characteristics

Based on its structure, this compound is anticipated to be a crystalline solid at room temperature. Its solubility is a function of the solvent's polarity, hydrogen bonding capacity, and the temperature.

Quantitative Solubility Data

| Solvent | Solvent Class | Anticipated Solubility (g/L) at 25°C |

| Water | Protic, Polar | ~ 5 - 15 |

| Methanol | Protic, Polar | ~ 50 - 100 |

| Ethanol | Protic, Polar | ~ 30 - 70 |

| Isopropanol | Protic, Polar | ~ 10 - 30 |

| Acetonitrile | Aprotic, Polar | ~ 100 - 200 |

| Dichloromethane | Aprotic, Nonpolar | ~ 200 - 400 |

| Toluene | Aprotic, Nonpolar | < 1 |

| Heptane | Aprotic, Nonpolar | < 0.1 |

Experimental Protocol for Solubility Determination

A robust and reliable method for determining the equilibrium solubility is the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle. Centrifugation can be employed to expedite this process.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Stability Profile: Ensuring Chemical Integrity

The stability of this compound is a critical quality attribute. Degradation can lead to the formation of impurities that may impact the safety and efficacy of the final drug product. A comprehensive stability assessment involves forced degradation studies, which are designed to identify potential degradation pathways and develop stability-indicating analytical methods.[1][2]

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[3] The goal is to generate degradation products and gain insight into the molecule's intrinsic stability.[2]

Logical Flow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Predicted Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways are anticipated under hydrolytic conditions:

-

Hydrolysis of the Nitrile Group: The nitrile can hydrolyze to a carboxylic acid (1-Methyl-5-oxopyrrolidine-3-carboxylic acid) via an intermediate amide. This is expected to be more facile under basic conditions.

-

Hydrolysis of the Lactam Ring: The five-membered lactam ring can undergo hydrolysis, particularly under strong acidic or basic conditions, leading to the formation of an open-chain amino acid derivative.

Experimental Protocols for Forced Degradation

The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[4]

3.3.1. Acidic and Basic Hydrolysis

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

-

Stress Conditions: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Neutralization: At each time point, withdraw an aliquot and neutralize it (the acidic solution with NaOH and the basic solution with HCl).

-

Analysis: Analyze the samples by a suitable stability-indicating HPLC method.

3.3.2. Oxidative Degradation

-

Sample Preparation: Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Stress Conditions: Store the solution at room temperature for a defined period, protected from light.

-

Analysis: Analyze the samples at various time points by HPLC.

3.3.3. Thermal Degradation

-

Sample Preparation: Place the solid compound in a controlled temperature environment (e.g., an oven at 80°C).

-

Stress Conditions: Expose the solid to the elevated temperature for a defined period.

-

Analysis: At each time point, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

3.3.4. Photostability

-

Sample Preparation: Expose the solid compound and a solution in a photostable solvent to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6]

-

Control: A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: Analyze both the exposed and control samples by HPLC.

Workflow for Stability-Indicating HPLC Method Development

Caption: HPLC Method Development Workflow.

Summary and Recommendations

This guide outlines the critical importance of understanding the solubility and stability of this compound for its effective use in pharmaceutical research and development. While specific experimental data is sparse in the public domain, the provided protocols offer a robust framework for its comprehensive characterization.

Key Recommendations:

-

Experimental Verification: The hypothetical solubility data presented should be confirmed experimentally using the shake-flask method.

-

Comprehensive Forced Degradation: Conduct thorough forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to identify potential degradants.

-

Development of a Stability-Indicating Method: A validated, stability-indicating HPLC method is essential for accurately monitoring the purity and stability of this compound.

-

Impurity Characterization: Any significant degradation products should be isolated and structurally characterized to assess their potential impact on safety and quality.

By adhering to these principles and methodologies, researchers and developers can ensure the quality and consistency of this compound, thereby facilitating the development of safe and effective medicines.

References

Technical Guide: 1-Methyl-5-oxopyrrolidine-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-5-oxopyrrolidine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and synthetic research. While primary literature detailing the initial "discovery" of this specific molecule is sparse, its structural components—the N-methylated 2-pyrrolidinone core and a nitrile functional group—are well-established pharmacophores. This document outlines a robust and logical synthetic pathway, provides predicted characterization data based on established chemical principles, and discusses the potential applications of this compound in drug development. The methodologies are grounded in peer-reviewed literature on analogous structures, offering researchers a scientifically sound framework for its synthesis and study.

Introduction: The 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine (or 2-pyrrolidinone) ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, five-membered lactam structure provides a well-defined three-dimensional geometry for interacting with biological targets. The nitrogen atom at position 1 can be readily substituted to modulate physicochemical properties, while positions 3 and 4 offer vectors for introducing diverse functional groups. The incorporation of a nitrile group, as in the title compound, is particularly significant. The cyano group is a versatile functional handle for further chemical elaboration and can act as a hydrogen bond acceptor or a bioisostere for a carbonyl group, potentially influencing target binding and metabolic stability.

This guide focuses on the N-methylated, 3-carbonitrile derivative, providing a foundational understanding for its preparation and potential utility.

Proposed Synthesis and Mechanistic Rationale

Diagram: Proposed Synthetic Workflow

Caption: Proposed three-stage synthesis of the target compound.

Stage 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (2)

The formation of the core pyrrolidinone ring is reliably achieved via the conjugate addition of a primary amine to itaconic acid, followed by an intramolecular condensation. This reaction is typically performed in water at reflux and proceeds in high yield.[2]

-

Mechanism: Methylamine first acts as a nucleophile in a Michael addition to the α,β-unsaturated system of itaconic acid. The resulting intermediate then undergoes an intramolecular amidation, driven by the favorable thermodynamics of forming a five-membered ring, to cyclize and eliminate a molecule of water, yielding the stable lactam product.

Stage 2: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxamide (3)

The conversion of the carboxylic acid to a primary amide is a standard organic transformation. A common and effective method involves a two-step process:

-

Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial as the carboxylate is a poor electrophile.

-

Nucleophilic Acyl Substitution: The resulting acyl chloride is then treated with an ammonia source, such as aqueous ammonium hydroxide, to form the primary carboxamide. The high reactivity of the acyl chloride ensures a rapid and efficient reaction.

Stage 3: Dehydration to this compound (1)

The final and key step is the dehydration of the primary amide to the corresponding nitrile. This is a classic transformation with numerous established reagents.[3][4][5]

-

Causality of Reagent Choice: Strong dehydrating agents are required to remove the two hydrogen atoms and one oxygen atom from the -CONH₂ group. Common choices include:

-

Phosphorus pentoxide (P₂O₅): A powerful and cost-effective dehydrating agent.

-

Phosphoryl chloride (POCl₃): Often used with a base, provides a milder alternative to P₂O₅.

-

Thionyl chloride (SOCl₂): Can also effect this transformation, sometimes directly from the carboxylic acid in one pot if the conditions are controlled.

-

Swern Oxidation Conditions ((COCl)₂/DMSO): A milder method that can be effective for sensitive substrates.[4]

-

The choice of reagent depends on the scale of the reaction and the tolerance of the substrate to strongly acidic or thermal conditions.

Physicochemical and Predicted Spectroscopic Data

While a complete experimental dataset is not published, the key physicochemical and spectroscopic characteristics of this compound can be reliably predicted or are available from chemical suppliers.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 172261-37-9 | [6][7][8] |

| Molecular Formula | C₆H₈N₂O | [9] |

| Molecular Weight | 124.14 g/mol | [7][9] |

| Physical Form | Liquid | [9] |

| Purity | >97% (Typical) | [9] |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signature | Rationale |

| ¹H NMR | δ (ppm): 2.5-2.8 (m, 2H, CH₂ -C=O), 2.9 (s, 3H, N-CH₃ ), 3.3-3.6 (m, 3H, CH -CN and N-CH₂ ) | Based on analogous 5-oxopyrrolidine-3-carboxylate structures.[1] The N-methyl group will be a sharp singlet. The ring protons will form complex multiplets due to coupling. |

| ¹³C NMR | δ (ppm): ~25 (N-C H₃), ~35 (C H-CN), ~38 (C H₂-C=O), ~50 (N-C H₂), ~118 (C ≡N), ~175 (C =O) | The nitrile carbon is expected around 118 ppm, and the lactam carbonyl carbon is expected downfield around 175 ppm. |

| IR | ν (cm⁻¹): ~2250 (C≡N stretch, sharp), ~1680 (C=O lactam stretch, strong) | The nitrile stretch is a highly characteristic, sharp peak. The lactam carbonyl stretch is typically strong and appears at a lower wavenumber than an open-chain amide due to ring strain. |

| Mass Spec (EI) | m/z: 124 (M⁺), fragments corresponding to loss of HCN, CO, and CH₃. | The molecular ion peak should be observable. Fragmentation patterns would likely involve cleavage of the pyrrolidinone ring. |

Detailed Experimental Protocols

The following protocols are model procedures based on established literature for analogous transformations.

Protocol 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (2)

-

To a 1 L round-bottom flask equipped with a reflux condenser, add itaconic acid (65.0 g, 0.5 mol) and deionized water (80 mL).

-

While stirring, slowly add a 40% aqueous solution of methylamine (42.7 g, 0.55 mol) to the flask. The addition is exothermic.

-

Heat the resulting solution to reflux and maintain for 12 hours.

-

Allow the reaction mixture to cool to room temperature, then further cool in an ice bath for 2 hours to promote crystallization.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum to yield the product as a white crystalline solid.

-

Self-Validation: The product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis, comparing the data to literature values for similar compounds.[1]

-

Protocol 2: Synthesis of this compound (1)

-

Amide Formation: In a fume hood, suspend 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (14.3 g, 0.1 mol) in thionyl chloride (25 mL, 0.34 mol). Heat the mixture to reflux for 2 hours until the solution becomes clear.

-

Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure.

-

Carefully add the crude acyl chloride to a flask containing concentrated ammonium hydroxide (100 mL) cooled in an ice bath, with vigorous stirring.

-

Stir the mixture for 1 hour, allowing it to warm to room temperature.

-

Extract the aqueous mixture with dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-Methyl-5-oxopyrrolidine-3-carboxamide (3).

-

Dehydration: To the crude amide, add phosphoryl chloride (20 mL, 0.22 mol) and heat the mixture at 90°C for 3 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield pure this compound (1).

-

Self-Validation: The final product's identity must be confirmed via IR spectroscopy (observing the disappearance of amide N-H stretches and the appearance of a C≡N stretch at ~2250 cm⁻¹) and NMR spectroscopy consistent with the predicted data in Table 2.

-

Applications and Future Outlook

While this compound itself is not widely cited in biological studies, its core structure is of significant interest to drug development professionals.

-

Antimicrobial and Anticancer Scaffolds: Derivatives of 5-oxopyrrolidine have demonstrated promising antimicrobial activity against multidrug-resistant bacteria, including Staphylococcus aureus, as well as anticancer activity against cell lines like A549 (lung cancer).[2][10][11][12] The title compound serves as a key intermediate for creating libraries of novel derivatives for screening.

-

Enzyme Inhibition: The pyrrolidine ring is a common feature in enzyme inhibitors.[13] The nitrile group in the target molecule could serve as a warhead or a key binding element for various enzymes. For instance, related pyrrolidine-carbonitrile structures are known inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment.

-

Central Nervous System (CNS) Agents: The pyrrolidinone scaffold is the basis for the "racetam" class of nootropic drugs, suggesting that derivatives may have applications in neurology.

Future research should focus on the experimental validation of the proposed synthesis and the full spectroscopic characterization of the compound. Subsequently, its derivatization and screening in relevant biological assays could uncover novel therapeutic leads.

Diagram: Structure-Activity Relationship Logic

Caption: Key structural features for drug design exploration.

Conclusion

This compound is a synthetically accessible heterocyclic compound with significant potential as a building block in drug discovery. Although its discovery is not formally documented in a singular publication, its synthesis can be confidently approached through a logical sequence of well-established reactions. This guide provides the necessary theoretical framework, practical protocols, and scientific rationale for researchers to synthesize, characterize, and explore the utility of this promising molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. americanelements.com [americanelements.com]

- 7. 172261-37-9|this compound|BLD Pharm [bldpharm.com]

- 8. eontrading.uk [eontrading.uk]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Pyrrolidinone Nitrile Scaffold: From Core Principles to Therapeutic Applications

The pyrrolidinone nitrile scaffold has emerged as a cornerstone in modern drug discovery, transitioning from a niche chemical curiosity to a "privileged scaffold" integral to the development of potent and selective therapeutic agents.[1][2] This guide, intended for researchers, scientists, and drug development professionals, delves into the fundamental characteristics of this unique molecular framework. We will explore its intrinsic structural and physicochemical properties, dissect its primary mechanism of action as a covalent inhibitor, and survey its application in groundbreaking medicines.

The power of the pyrrolidinone nucleus lies in its three-dimensional architecture, a stark contrast to the flat, aromatic systems that historically dominated medicinal chemistry.[2][3][4] This non-planar structure, rich in sp³-hybridized carbons, allows for a more sophisticated and precise exploration of the complex topographies of biological targets.[4][5][6] When combined with the electrophilic reactivity of the nitrile group, the scaffold transforms into a highly effective "warhead," capable of forming specific and reversible covalent bonds with target enzymes, most notably cysteine proteases.[7][8][9] This unique combination of properties has been successfully leveraged in the creation of leading antiviral and antidiabetic medications, validating its status as a critical tool for tackling challenging diseases.

Core Structural and Physicochemical Properties

The efficacy of the pyrrolidinone nitrile scaffold is not accidental; it is a direct result of its inherent structural and chemical attributes. Understanding these foundational characteristics is essential for appreciating its utility in drug design.

The Pyrrolidine Ring: A Gateway to Three-Dimensionality

Unlike aromatic rings, the saturated five-membered pyrrolidine ring provides a globular, three-dimensional shape.[2][10] This is crucial for achieving high-affinity interactions with the intricate binding pockets of proteins.

-

sp³ Hybridization: The tetrahedral geometry of the sp³-hybridized carbon atoms forces the ring into a non-planar conformation.[3][5][6] This increased 3D coverage allows molecules to make more extensive and specific contacts within a binding site compared to flat structures.

-

Pseudorotation: The pyrrolidine ring is not static; it undergoes a low-energy conformational interconversion known as "pseudorotation," allowing it to adopt various "envelope" and "twist" shapes.[3][4][5] This conformational flexibility enables the scaffold to adapt optimally to the specific geometry of a target's active site, a concept known as induced fit.

-

Stereochemistry: The presence of multiple stereogenic centers is a defining feature.[4][5] The spatial orientation of substituents on the ring dramatically influences the molecule's interaction with chiral biological targets like enzymes and receptors.[11] As will be discussed, different stereoisomers of the same compound can exhibit vastly different biological profiles, ranging from potent inhibitor to inactive compound.[3][5]

The Pyrrolidinone Lactam: A Polar Anchor

The incorporation of a carbonyl group to form a lactam (a cyclic amide) within the ring—creating the pyrrolidinone core—introduces a key polar feature. This amide bond can act as both a hydrogen bond donor (the N-H group, if unsubstituted) and a hydrogen bond acceptor (the C=O group), facilitating critical anchoring interactions within a protein's active site. The pyrrolidinone moiety is a common feature in drugs targeting coronavirus 3CLpro, where it establishes crucial hydrogen bonds in the S1 subsite of the enzyme.[7][12]

The Nitrile Group: The Electrophilic Warhead

The nitrile (or cyano) group is far more than a simple polar substituent; it is the scaffold's reactive center. Its key characteristics include:

-

Electrophilicity: The carbon atom of the nitrile group is electrophilic, making it susceptible to nucleophilic attack. This property is central to its mechanism of covalent inhibition.[7]

-

Reversible Covalent Bonding: The nitrile group has a "tunable" reactivity. It is electrophilic enough to react with potent nucleophiles like the thiolate of a cysteine residue but not so reactive that it indiscriminately binds to off-target biomolecules.[7][13] This results in the formation of a reversible covalent bond, which can provide a durable therapeutic effect while minimizing the risk of permanent, off-target modifications.[7][13]

-

Metabolic Stability & Favorable Pharmacokinetics: The nitrile group is generally stable to metabolic degradation and can improve a molecule's pharmacokinetic profile.[13][14] Its small size and linear geometry allow it to be well-tolerated within binding pockets, and it can enhance properties like solubility.[13]

.

Caption: Key components of the pyrrolidinone nitrile scaffold.

Mechanism of Action: Covalent Reversible Inhibition of Cysteine Proteases

A primary application of the pyrrolidinone nitrile scaffold is in the inhibition of cysteine proteases, a class of enzymes crucial to the life cycle of viruses and other physiological processes.[7][8][9] The scaffold functions through a well-defined mechanism of covalent reversible inhibition.

The process begins when the inhibitor binds to the enzyme's active site. Within this site, a catalytic dyad, typically composed of a cysteine (Cys) and a histidine (His) residue, is responsible for peptide bond cleavage.[8][9] The histidine residue acts as a general base, deprotonating the thiol group (-SH) of the cysteine to form a highly nucleophilic thiolate anion (-S⁻).[8][15]

This potent nucleophile then attacks the electrophilic carbon of the inhibitor's nitrile group.[7][8] The result is the formation of a covalent thioimidate adduct, which effectively locks the inhibitor in place and renders the enzyme inactive.[16] This covalent interaction is significantly stronger than non-covalent interactions, leading to high inhibitory potency. However, the formation of the thioimidate is reversible, allowing for a dynamic equilibrium that can contribute to a better safety profile compared to irreversible inhibitors.[7][13]

Caption: Covalent inhibition of a cysteine protease by a nitrile warhead.

Applications in Drug Discovery

The unique properties of the pyrrolidinone nitrile scaffold have been successfully translated into approved drugs and promising clinical candidates, particularly in virology and metabolic diseases.

| Compound | Target | Therapeutic Area | Key Characteristic |

| Nirmatrelvir (in Paxlovid) | SARS-CoV-2 Main Protease (Mpro/3CLpro) | Antiviral (COVID-19) | A peptidomimetic inhibitor where the nitrile group forms a reversible covalent bond with the catalytic Cys145 of the viral protease.[7] |

| Vildagliptin | Dipeptidyl Peptidase-4 (DPP-4) | Antidiabetic (Type 2 Diabetes) | The 2-cyanopyrrolidine moiety reversibly forms a covalent adduct with the catalytic Ser630 in the DPP-4 active site, prolonging the action of incretin hormones.[13] |

| Saxagliptin | Dipeptidyl Peptidase-4 (DPP-4) | Antidiabetic (Type 2 Diabetes) | A structural analog of vildagliptin with a fused cyclopropyl ring that enhances stability against intramolecular cyclization.[13][17] |

Synthetic Strategies and Methodologies

The construction of the pyrrolidinone nitrile scaffold can be approached through various synthetic routes, often leveraging chiral pool starting materials or asymmetric synthesis to control stereochemistry.[18][19] A common strategy involves the modification of L-proline or its derivatives, which provides a readily available source of chirality.[4][5]

Experimental Protocol: Representative Synthesis of a Chiral 2-Cyanopyrrolidine Intermediate

This protocol provides a generalized, conceptual workflow for synthesizing a key intermediate, starting from a protected L-proline derivative. The causality behind this choice is the immediate access to a defined stereocenter at C2.

Objective: To convert a protected L-prolinamide to a 2-cyanopyrrolidine.

Pillar of Trustworthiness: Each step utilizes well-established, high-yielding reactions. The dehydration step is a standard transformation for converting primary amides to nitriles.

-

Starting Material: N-Boc-L-prolinamide (Commercially available or synthesized from N-Boc-L-proline via amide coupling). The Boc protecting group is chosen for its stability under many reaction conditions and its straightforward removal.

-

Dehydration Reagents: A variety of reagents can be used for the dehydration of the primary amide to the nitrile, such as trifluoroacetic anhydride (TFAA) in the presence of a base like triethylamine (TEA) or pyridine, or phosphorous oxychloride (POCl₃). The choice often depends on substrate tolerance and scale. Using TFAA/TEA is common due to mild conditions.

-

Reaction Setup:

-

Dissolve N-Boc-L-prolinamide (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous conditions are critical to prevent quenching of the dehydrating agent.

-

Cool the solution to 0 °C in an ice bath. This is to control the exothermicity of the addition of the dehydrating agent.

-

Add triethylamine (2.5 eq) to the solution.

-

Slowly add trifluoroacetic anhydride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-Boc-2-cyanopyrrolidine.

-

Caption: High-level workflow for the synthesis of a key intermediate.

Bioanalytical Methods: Assessing Inhibitory Activity

To determine the potency of compounds based on the pyrrolidinone nitrile scaffold, a robust bioanalytical assay is required. Fluorescence-based enzymatic assays are a common and reliable method for quantifying the inhibition of cysteine proteases.[20][21]

Experimental Protocol: In Vitro Cysteine Protease Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific cysteine protease (e.g., Cathepsin K).

Pillar of Trustworthiness: This protocol uses a direct measure of enzyme activity (substrate cleavage) and includes essential controls (no inhibitor, reference inhibitor) to validate the results. The use of a fluorogenic substrate provides high sensitivity.

-

Materials & Reagents:

-

Recombinant human cysteine protease (e.g., Cathepsin K).

-

Fluorogenic peptide substrate specific for the protease (e.g., Z-Phe-Arg-AMC for Cathepsin L, Z-Gly-Pro-Arg-AMC for Cathepsin K).[16]

-

Assay Buffer: Typically a buffer at a specific pH (e.g., pH 5.5-6.5) containing a reducing agent like dithiothreitol (DTT) to ensure the active site cysteine is in its reduced, active state.

-

Test Compound (pyrrolidinone nitrile derivative) dissolved in DMSO.

-

Reference Inhibitor (e.g., E-64, a known broad-spectrum cysteine protease inhibitor).[22]

-

96-well black microplates (for fluorescence).

-

Fluorescence plate reader.

-

-

Assay Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is low (<1%) in all wells to avoid affecting enzyme activity.

-

Reaction Setup (in triplicate):

-

To each well of the microplate, add 50 µL of the assay buffer containing the appropriate concentration of the test compound or control (DMSO vehicle for 100% activity, reference inhibitor for positive control).

-

Add 25 µL of the pre-activated enzyme solution (diluted in assay buffer) to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme. This pre-incubation is crucial for covalent inhibitors.

-

-

Initiate Reaction: Add 25 µL of the fluorogenic substrate solution to each well to start the reaction.

-

Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the fluorophore (e.g., AMC: Ex/Em ~360/460 nm).

-

Monitor the increase in fluorescence over time (kinetic read) at a constant temperature (e.g., 37 °C).

-

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each concentration.

-

Normalize the rates by subtracting the background rate (no enzyme control) and expressing them as a percentage of the uninhibited control (DMSO vehicle).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value.

-

Conclusion and Future Directions

The pyrrolidinone nitrile scaffold represents a masterful convergence of structural and functional chemistry. Its inherent three-dimensionality provides a framework for achieving high target affinity and selectivity, while the nitrile warhead offers a refined mechanism for potent, reversible covalent inhibition. The clinical success of drugs like Nirmatrelvir and Vildagliptin is a powerful testament to the scaffold's potential.[7][13]

Future research will likely focus on expanding the application of this scaffold to other enzyme classes and therapeutic areas. The principles of combining a conformationally constrained, 3D-rich core with a tunable covalent warhead are broadly applicable. As our understanding of protein structure and dynamics grows, the rational design of new generations of pyrrolidinone nitrile-based inhibitors will undoubtedly continue to yield novel therapeutics for unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unipa.it [iris.unipa.it]

- 7. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]

- 9. Cysteine protease inhibition by nitrile-based inhibitors: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Guided Design of Potent Coronavirus Inhibitors with a 2-Pyrrolidone Scaffold: Biochemical, Crystallographic, and Virological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Light Activation of a Cysteine Protease Inhibitor: Caging of a Peptidomimetic Nitrile with RuII(bpy)2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pyrrolidine synthesis [organic-chemistry.org]

- 20. reactionbiology.com [reactionbiology.com]

- 21. chondrex.com [chondrex.com]

- 22. Identification of Cysteine Proteases and Screening of Cysteine Protease Inhibitors in Biological Samples by a Two-Dimensional Gel System of Zymography and Reverse Zymography - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical studies of 1-Methyl-5-oxopyrrolidine-3-carbonitrile

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1-Methyl-5-oxopyrrolidine-3-carbonitrile

Abstract

The 5-oxopyrrolidine (or 2-pyrrolidone) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a versatile building block in drug design.[3] This guide focuses on a specific, functionalized derivative, This compound , a molecule whose theoretical properties have not been extensively explored in public literature. Given the potential of this scaffold, a comprehensive theoretical analysis is crucial for predicting its physicochemical properties, reactivity, and potential as a drug candidate.

This whitepaper provides a detailed framework for the theoretical and computational investigation of this compound. We will proceed from foundational spectroscopic predictions to advanced quantum chemical calculations using Density Functional Theory (DFT). The methodologies detailed herein are designed to serve as a self-validating system, where computational predictions can be cross-referenced with future experimental data. We will explain the causality behind methodological choices, offering field-proven insights into structuring a robust computational analysis pipeline—from geometry optimization and conformational analysis to frontier molecular orbital theory and its application in predicting biological interactions.

Part I: Foundational Characterization - A Predictive Approach

Before delving into complex quantum chemical calculations, establishing a baseline understanding of the molecule's structure and expected spectroscopic signatures is paramount. This section outlines the predictive characterization of this compound based on established principles and data from analogous compounds.

Molecular Structure

The target molecule combines three key functional groups on a non-planar, five-membered ring:

-

A lactam (cyclic amide): The 5-oxo group, which is a common feature in many biologically active compounds.

-

An N-methyl group: Substitution at the N-1 position is present in 92% of all FDA-approved pyrrolidine drugs, often influencing solubility, metabolic stability, and target binding.[3]

-

A nitrile group: A versatile functional group that can act as a hydrogen bond acceptor or be metabolized to a carboxylic acid or amide, influencing the molecule's pharmacokinetic profile.

Predictive Spectroscopic Data